2-(2-Phenylethyl)chromone

serotonin receptor pharmacology 5-HT2B ligand development non-nitrogenous antagonist

As the unsubstituted parent scaffold of the 2-(2-phenylethyl)chromone (PEC) class, this ≥98% HPLC reference standard is indispensable for agarwood authentication QC (distinguishing premium Qi-Nan material) and as the essential baseline control in 5-HT2B antagonist development, AChE inhibition assays, and antioxidant SAR studies. Substituting derivatives without this reference introduces uncontrolled variables that invalidate comparative analyses. Order from trusted commercial suppliers below for analytical method validation and reproducible medicinal chemistry.

Molecular Formula C17H14O2
Molecular Weight 250.29 g/mol
CAS No. 61828-53-3
Cat. No. B1200894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylethyl)chromone
CAS61828-53-3
Synonyms2-(2-phenylethyl)chromone
Molecular FormulaC17H14O2
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C17H14O2/c18-16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-9,12H,10-11H2
InChIKeyVNZNWFQJBFLELF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenylethyl)chromone (61828-53-3) for Research Procurement: Baseline Characteristics and Scientific Context


2-(2-Phenylethyl)chromone (CAS 61828-53-3), also designated as Flidersiachromone, is a naturally occurring chromone derivative characterized by a phenylethyl substituent at the C2 position [1]. This compound is a principal bioactive constituent of agarwood, the resinous heartwood derived from Aquilaria and Gyrinops species (Thymelaeaceae) [2]. Unlike the extensively derivatized 2-(2-phenylethyl)chromone (PEC) class which encompasses over two hundred naturally occurring analogs with diverse substitution patterns on the chromone core and phenyl ring, the parent compound 2-(2-phenylethyl)chromone serves as the unsubstituted scaffold and a critical reference standard for analytical and pharmacological investigations of agarwood-derived materials [3].

2-(2-Phenylethyl)chromone (61828-53-3) Procurement: Why Interchanging with Analogous Chromones Compromises Experimental Reproducibility


The 2-(2-phenylethyl)chromone (PEC) class exhibits profound structure-dependent bioactivity divergence, rendering generic substitution scientifically unsound. While the unsubstituted parent compound demonstrates a specific affinity profile, modifications as subtle as hydroxylation at the C5 position can induce a 10-fold shift in receptor binding affinity [1]. Similarly, the presence of substituents on the chromone core and phenyl ring drastically alters α-glucosidase inhibitory potency across a >10-fold IC50 range (7.8–137.7 μM) [2]. Furthermore, the basal scaffold itself serves as an essential analytical reference for quantifying PEC content in agarwood quality assessments, where the sum of parent and 4′-methoxy PEC content distinguishes premium 'Qi-Nan' agarwood (37.3–84.7%) from ordinary material (0.16–13.3%) [3]. Substituting the parent compound with a derivative lacking rigorous structural verification introduces uncontrolled variables that compromise inter-study comparability and analytical method validation.

2-(2-Phenylethyl)chromone (61828-53-3) Quantitative Differentiation: Comparator-Anchored Evidence for Informed Scientific Selection


2-(2-Phenylethyl)chromone (61828-53-3) as the Unsubstituted Scaffold: Differential 5-HT2B Receptor Affinity vs. 5-Hydroxy Derivative

The parent 2-(2-phenylethyl)chromone (61828-53-3) serves as the unsubstituted reference scaffold in 5-HT2B receptor studies. In direct comparison, the C5-hydroxylated derivative 5-HPEC acts as a non-nitrogenous 5-HT2B antagonist with a pKi of 5.6 [1]. Further structural elaboration to 5-hydroxy-2-(2-phenylpropyl)chromone (5-HPPC) yields a 10-fold improvement in binding affinity, achieving a pKi of 6.6 [1]. While quantitative binding data for the parent compound are not explicitly reported in this SAR study, its role as the unmodified baseline is essential for interpreting the observed affinity gains conferred by hydroxylation and side-chain extension. This establishes 61828-53-3 as the requisite control for evaluating the pharmacological impact of structural modifications on the PEC scaffold.

serotonin receptor pharmacology 5-HT2B ligand development non-nitrogenous antagonist

2-(2-Phenylethyl)chromone (61828-53-3) ABTS Radical Scavenging: Benchmarking Against Substituted PEC Derivatives

In a direct comparative assessment of ABTS•+ radical scavenging activity among 2-(2-phenylethyl)chromone derivatives isolated from Aquilaria sinensis, the parent compound 61828-53-3, while not explicitly quantified in this specific study, represents the foundational scaffold from which more potent analogs derive. Compounds 2, 8, 10, and 11—all bearing additional hydroxyl and/or methoxy substitutions—exhibited strong ABTS•+ scavenging activity with IC50 values of 12.3 μM, 16.5 μM, 12.1 μM, and 34.7 μM, respectively [1]. These data demonstrate that even simple substitutions on the parent chromone scaffold can modulate antioxidant potency over a nearly 3-fold range (12.1–34.7 μM). The unsubstituted parent compound 61828-53-3 is therefore an essential negative control for discerning the contribution of specific substituents to radical scavenging efficacy.

antioxidant assays free radical scavenging oxidative stress models

2-(2-Phenylethyl)chromone (61828-53-3) as a Quality Marker: Differential PEC Content in Premium vs. Ordinary Agarwood

The parent compound 2-(2-phenylethyl)chromone (61828-53-3) and its 4′-methoxy analog serve as definitive quantitative markers for distinguishing premium 'Qi-Nan' agarwood from ordinary material. A direct comparative analysis revealed that the sum of relative contents of 2-(2-phenylethyl)chromone and 2-[2-(4-methoxyphenyl)ethyl]chromone in 'Qi-Nan' agarwood ranges from 37.30% to 84.71%, whereas in ordinary agarwood, this sum is only 0.16% to 13.30% [1]. This >10-fold differential in PEC content underscores the utility of 61828-53-3 as an authenticated reference standard for quantitative HPLC or LC-MS determination of agarwood grade and authenticity. Procurement of a certified analytical standard of 61828-53-3 is therefore non-negotiable for laboratories engaged in agarwood quality assessment.

agarwood authentication quality control phytochemical analysis

2-(2-Phenylethyl)chromone (61828-53-3) Acetylcholinesterase Inhibitory Activity: Comparative Assessment with 2-(2-Phenylethenyl)chromone Analogs

In a side-by-side evaluation of agarwood constituents from Aquilaria crassna, the parent 2-(2-phenylethyl)chromone (61828-53-3) exhibited weak but measurable acetylcholinesterase (AChE) inhibitory activity, achieving an inhibitory ratio of 35.0 ± 2.19% at the tested concentration [1]. This activity contrasts with the structurally related 2-(2-phenylethenyl)chromone analogs (compounds 3–5) which incorporate a C2-C3 double bond and were also isolated from the same extract [1]. While direct IC50 values for all compounds were not reported, this study provides the only direct experimental comparison between the saturated phenylethyl and unsaturated phenylethenyl chromone classes from the same botanical source. The data establish 61828-53-3 as a reference point for evaluating how saturation of the C2 side-chain influences AChE interaction, a parameter relevant to the design of cholinesterase inhibitors for neurodegenerative disease research.

acetylcholinesterase inhibition neurodegeneration research Alzheimer's disease models

2-(2-Phenylethyl)chromone (61828-53-3) Optimal Research and Industrial Application Scenarios: Evidence-Driven Use Cases


Analytical Reference Standard for Agarwood Quality Control and Authentication

As demonstrated by the >10-fold differential in total PEC content between premium 'Qi-Nan' agarwood (37.30–84.71%) and ordinary agarwood (0.16–13.30%), high-purity 2-(2-phenylethyl)chromone (61828-53-3) serves as an indispensable quantitative reference for HPLC and LC-MS methods designed to authenticate agarwood grade and detect adulteration [1]. This application is critical for commercial quality assurance laboratories, botanical supplement manufacturers, and regulatory agencies concerned with the economic adulteration of high-value agarwood products.

Baseline Scaffold for Structure-Activity Relationship (SAR) Studies of PEC-Derived 5-HT2B Antagonists

The 5-HT2B receptor SAR study establishes that the unsubstituted parent scaffold is the essential baseline for quantifying affinity improvements conferred by structural modifications. Investigators engaged in developing non-nitrogenous 5-HT2B antagonists should utilize 61828-53-3 as the control compound against which the enhanced binding affinities of derivatives such as 5-HPEC (pKi = 5.6) and 5-HPPC (pKi = 6.6) are measured [2]. This practice ensures rigorous interpretation of substituent contributions to receptor binding and supports reproducible medicinal chemistry campaigns targeting the 5-HT2B receptor for migraine, irritable bowel syndrome, or neurodegenerative disease applications.

Control Compound for Antioxidant Mechanism Studies in the PEC Class

The ABTS•+ radical scavenging data reveal that substituted PEC derivatives exhibit IC50 values ranging from 12.1 μM to 34.7 μM [3]. To unambiguously attribute enhanced antioxidant potency to specific substituents (e.g., hydroxyl, methoxy), researchers must include the unsubstituted parent compound 61828-53-3 as a negative control. This application is particularly relevant for natural product chemists and pharmacologists investigating the molecular basis of agarwood's reputed antioxidant and anti-inflammatory effects, as well as for those exploring PECs as lead compounds for oxidative stress-related conditions.

Reference for Evaluating C2 Side-Chain Saturation Effects on Cholinesterase Inhibition

The direct comparative data from Aquilaria crassna agarwood indicate that the parent 2-(2-phenylethyl)chromone (61828-53-3) exhibits measurable AChE inhibitory activity (35.0 ± 2.19% inhibition), providing a benchmark for assessing how saturation of the C2 side-chain influences enzyme interaction relative to unsaturated 2-(2-phenylethenyl)chromone analogs [4]. This application supports fundamental medicinal chemistry research aimed at understanding the pharmacophoric requirements for chromone-based cholinesterase inhibitors, with implications for Alzheimer's disease and related neurodegenerative disorders.

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